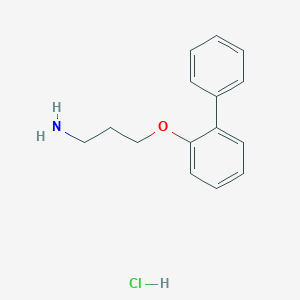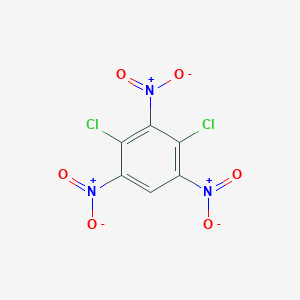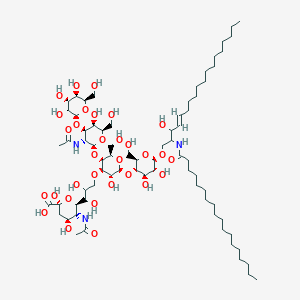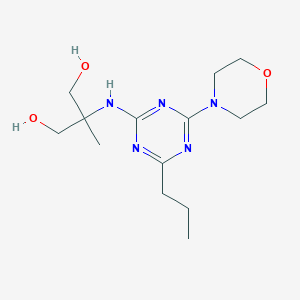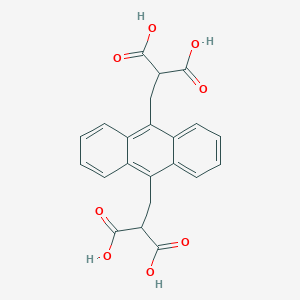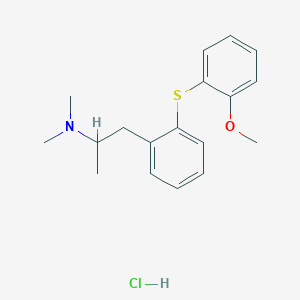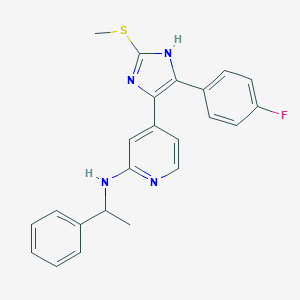
ML3403
描述
ML 3403 是一种有效的 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂,p38 MAPK 是一种参与炎症反应的关键酶。 该化合物在抑制外周血单个核细胞试验中释放促炎细胞因子如白介素-1β 和肿瘤坏死因子-α方面显示出巨大潜力 .
科学研究应用
ML 3403 在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究 p38 MAPK 的抑制及其对各种生化途径的影响。
生物学: 用于基于细胞的测定中,研究 p38 MAPK 在细胞过程中的作用,如凋亡、分化和增殖。
医学: 探索作为炎症性疾病的潜在治疗剂,包括类风湿性关节炎和炎症性肠病。
作用机制
ML 3403 通过选择性抑制 p38 MAPK 酶发挥作用。这种抑制阻止了参与产生促炎细胞因子的下游靶标的磷酸化和活化。 分子靶标包括白介素-1β 和肿瘤坏死因子-α,它们是炎症的关键介质 .
生化分析
Biochemical Properties
ML3403 is a cell-permeable inhibitor that competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its activity . The compound has an IC50 value of 380 nM for p38α MAPK . This compound effectively suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models . It interacts with various biomolecules, including cytokines and enzymes involved in the inflammatory response, thereby modulating their activity and reducing inflammation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and LPS-stimulated mice . By inhibiting p38 MAPK, this compound disrupts cell signaling pathways that are crucial for the production and release of inflammatory mediators . This inhibition leads to reduced gene expression of pro-inflammatory cytokines and alters cellular metabolism, ultimately decreasing the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of the ATP-binding site on p38 MAPK . This binding prevents the phosphorylation and activation of downstream targets involved in the inflammatory response . This compound’s inhibition of p38 MAPK results in decreased activation of transcription factors such as nuclear factor-kappa B (NF-κB), which are essential for the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other signaling molecules and enzymes, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained activity over time. The compound is stable when stored at 2-8°C and protected from light . Upon solubilization, it remains stable at -20°C for up to three months . Long-term studies have shown that this compound maintains its inhibitory effects on cytokine release in both in vitro and in vivo models, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats with complete Freund’s adjuvant (CFA)-induced arthritis, this compound administered at a dose of 10 mg/kg produced significant anti-inflammatory effects . The compound reduced the production of pro-inflammatory cytokines and increased the levels of anti-inflammatory cytokines . Higher doses of this compound did not show marked signs of hepatotoxicity or gastrointestinal toxicity, indicating a favorable safety profile .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate cytokine production and release . By inhibiting p38 MAPK, this compound alters metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation of metabolic pathways contributes to its overall anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively due to its cell-permeable nature . The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound’s distribution within tissues ensures its availability at sites of inflammation, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with p38 MAPK and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
合成路线和反应条件
ML 3403 的合成涉及形成吡啶基咪唑结构。 关键步骤包括在碱的存在下,4-氟苯基-2-甲硫基-1H-咪唑与 2-氯吡啶反应,形成所需的产物 。反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂,温度范围从室温到 80°C。
工业生产方法
ML 3403 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 使用连续流动反应器和自动化系统有助于扩大生产规模,同时保持一致性和质量 .
化学反应分析
反应类型
ML 3403 主要发生取代反应,因为存在反应性官能团,如氟苯基和吡啶基部分。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤代化合物和碱,如氢化钠或碳酸钾。反应通常在极性非质子溶剂中进行,如 DMSO 或乙腈。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂.
主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种取代的咪唑衍生物,而氧化和还原反应可以改变吡啶环上的官能团 .
相似化合物的比较
类似化合物
SB 203580: 另一种 p38 MAPK 抑制剂,具有类似的作用机制,但化学结构不同。
VX-702: 一种有效的、选择性的 p38 MAPK 抑制剂,用于治疗炎症性疾病的临床试验。
BIRB 796: 以其对 p38 MAPK 的高效力和选择性而闻名
ML 3403 的独特性
ML 3403 以其对 p38 MAPK 的高效力和选择性而脱颖而出,IC50 值为 0.38 微摩尔。 它还表现出对肝细胞色素 P450 酶的低活性,使其成为治疗应用中更安全的选择 .
属性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
| Record name | ML-3403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-3403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
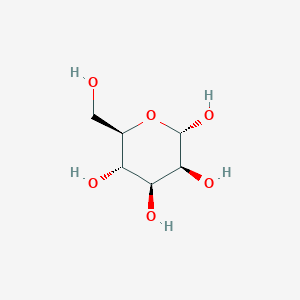
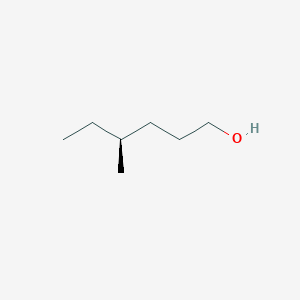
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
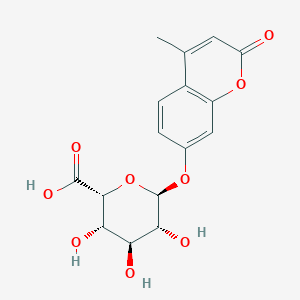
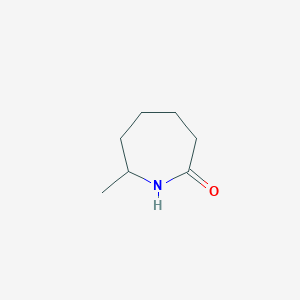
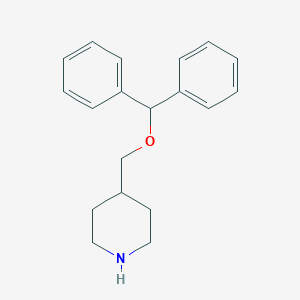
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
